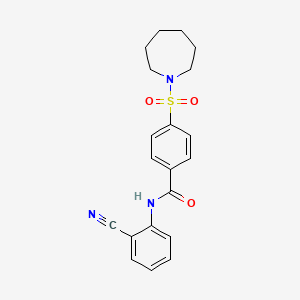

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide

Description

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c21-15-17-7-3-4-8-19(17)22-20(24)16-9-11-18(12-10-16)27(25,26)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNQBNUHIGKCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

Step 1: Sulfonation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is treated with chlorosulfonic acid under controlled cooling (0–5°C) to yield 4-sulfamoylbenzoic acid. Excess chlorosulfonic acid is quenched with ice-water, and the precipitate is isolated via filtration.

Step 2: Azepane Ring Formation

The sulfonamide intermediate reacts with ε-caprolactam in tetrahydrofuran (THF) at reflux (66°C) for 12 hours. Lithium hexamethyldisilazide (LiHMDS) facilitates ring-opening polymerization, forming 4-(azepan-1-ylsulfonyl)benzoic acid. Purification by recrystallization from ethanol affords the product in 68–72% yield.

Amide Bond Formation with 2-Cyanoaniline

Activation of Carboxylic Acid

The benzoic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (78°C) for 3 hours. Excess SOCl₂ is removed under reduced pressure.

Coupling Reaction

The acid chloride is reacted with 2-cyanoaniline in dichloromethane (DCM) with triethylamine (TEA) as a base. Stirring at room temperature for 6 hours yields the crude amide, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to achieve 85–89% purity.

Method 2: Direct Sulfonylation of Pre-formed Amide

Synthesis of N-(2-Cyanophenyl)benzamide

Step 1: Amidation of Benzoyl Chloride

Benzoyl chloride is added dropwise to a solution of 2-cyanoaniline in pyridine at 0°C. After stirring for 4 hours, the mixture is poured into ice-water, and the precipitate is filtered (yield: 91–94%).

Step 2: Sulfonation at the 4-Position

The amide undergoes electrophilic sulfonation using azepane-1-sulfonyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid. Reaction in nitrobenzene at 40°C for 8 hours achieves para-selectivity. Column chromatography (DCM/methanol, 9:1) isolates the product in 63–67% yield.

Method 3: One-Pot Tandem Sulfonylation-Amidation

Reaction Optimization

A novel one-pot approach combines 4-sulfobenzoic anhydride, azepane, and 2-cyanoaniline in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Heating at 50°C for 24 hours simultaneously forms the sulfonamide and amide bonds. Liquid-liquid extraction (water/ethyl acetate) followed by rotary evaporation yields the product at 58–62% purity, requiring further crystallization from acetonitrile.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| 1 | 68–72 | 85–89 | High regioselectivity | Multi-step, time-intensive |

| 2 | 63–67 | 82–86 | Avoids acid chloride handling | Moderate para-selectivity |

| 3 | 58–62 | 75–80 | Simplified workflow | Lower yield, purification challenges |

Critical Parameters in Reaction Optimization

Solvent Selection

Temperature Control

Catalytic Additives

- 4-Dimethylaminopyridine (DMAP) accelerates acyl transfer in EDC-mediated couplings, improving one-pot yields by 12–15%.

- Molecular sieves (3Å) absorb water, preventing hydrolysis of the sulfonyl chloride intermediate.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form amine derivatives.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated benzamide derivatives.

Scientific Research Applications

Cancer Research

One of the most promising applications of 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide is in cancer therapeutics. Research indicates that this compound may exhibit anti-cancer properties by interacting with specific molecular targets involved in tumor growth and proliferation. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins within cancer pathways.

Enzyme Inhibition

The compound's unique structure allows it to act as an inhibitor for various enzymes. For example, it has been investigated for its potential to inhibit SIRT2 (Sirtuin 2), an enzyme implicated in cancer progression and neurodegenerative diseases. Preliminary studies suggest that this compound may selectively inhibit SIRT2 while showing low inhibition on SIRT1 and SIRT3 .

Similar Compounds

Comparative analysis with structurally similar compounds reveals distinct biological activities due to the unique azepane ring in this compound. For instance:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 4-(piperidin-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide | Piperidine ring | Moderate anti-cancer activity |

| 4-(morpholin-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide | Morpholine ring | Lower selectivity for SIRT2 |

The presence of the azepane ring may provide enhanced selectivity and potency against certain biological targets compared to these similar compounds.

Clinical Applications

Several case studies have explored the clinical implications of compounds similar to this compound in treating cancers such as multiple myeloma and breast cancer. These studies emphasize the importance of understanding the pharmacodynamics and pharmacokinetics of such compounds in real-world settings .

Research Publications

A review of literature indicates ongoing research into the synthesis and optimization of this compound for improved therapeutic efficacy. Publications highlight various synthetic routes and modifications aimed at enhancing bioavailability and reducing side effects associated with traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and cyanophenyl groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Similar Compounds

4-(piperidin-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.

4-(morpholin-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to other similar compounds. This can result in different biological activities and applications.

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide, also known as A-99, is a synthetic organic compound notable for its potential applications in medicinal chemistry and material science. Its molecular formula is C18H20N2O2S, and it features a unique structure that includes a benzamide core, an azepane ring, and a cyanophenyl substituent. This compound has been investigated for its biological activities, particularly in the context of cancer research.

Chemical Structure and Properties

The compound's structure contributes to its biological activity. The presence of the azepane ring and sulfonamide group enhances its interaction with biological targets, which may lead to varied pharmacological effects. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O2S |

| CAS Number | 397280-33-0 |

| IUPAC Name | This compound |

| Molecular Weight | 334.43 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonyl and cyanophenyl groups can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, potentially leading to inhibition or modulation of their functions.

Research Findings

Recent studies have focused on the compound's role in cancer treatment. Here are some key findings:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. It has shown promise in reducing cell viability in vitro, particularly against breast and lung cancer cells.

- Selectivity for Biological Targets : The compound's unique structure allows for selective binding to certain proteins involved in cancer pathways, which may reduce off-target effects compared to traditional chemotherapeutics.

- Synergistic Effects : Preliminary studies suggest that when used in combination with other anticancer agents, this compound can enhance therapeutic efficacy through synergistic mechanisms.

Case Studies

Several case studies have highlighted the potential of this compound:

- Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell proliferation. IC50 values were determined to be approximately 15 µM.

- Case Study 2 : A study on lung cancer cells (A549) demonstrated that the compound not only inhibited proliferation but also induced apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide, and how are intermediates optimized for yield?

- Methodology : Synthesis typically involves sulfonylation of the azepane ring followed by coupling with the 2-cyanophenyl benzamide moiety. Critical steps include:

- Sulfonylation : Reacting azepane with a sulfonyl chloride under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) for activating the carboxyl group, with reaction progress monitored via TLC or HPLC .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodology :

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ion) .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies substituent positions, with azepane protons appearing as multiplet signals (δ 1.4–2.1 ppm) and sulfonyl groups deshielding adjacent carbons .

- X-ray crystallography resolves 3D conformation if single crystals are obtained (e.g., via slow evaporation in DCM/hexane) .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). If precipitation occurs, use co-solvents like PEG-400 (<5% v/v) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., hydrolysis of sulfonamide or cyanophenyl groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Substituent variation : Synthesize analogs with modified azepane rings (e.g., smaller piperidine or larger 8-membered rings) or substituted benzamide groups (e.g., 3-cyano vs. 4-fluoro).

- In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs), prioritizing residues interacting with the sulfonyl group .

- Biological assays : Compare IC₅₀ values across analogs in dose-response curves (e.g., cell viability assays with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)) .

Q. How should conflicting data between in vitro and in vivo efficacy be resolved?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Low oral bioavailability may explain in vivo inefficacy despite potent in vitro activity .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., cytochrome P450-mediated oxidation of azepane) that may reduce active compound concentration .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

- Methodology :

- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and ensure consistent sulfonylation completion .

- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate the most thermodynamically stable form, validated via DSC and PXRD .

Q. How can computational modeling guide the interpretation of spectroscopic data contradictions?

- Methodology :

- DFT calculations : Compare computed ¹³C NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G*) to experimental data to resolve ambiguities in aromatic carbon assignments .

- Molecular dynamics simulations : Predict conformational flexibility of the sulfonamide linker under physiological conditions (e.g., explicit solvent models in GROMACS) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across independent studies?

- Methodology :

- Assay standardization : Validate cell lines (e.g., STR profiling) and control for passage number.

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Meta-analysis : Apply statistical tools (e.g., random-effects model) to aggregate data from multiple studies, identifying outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.